2-Methoxy-3-methyl-5-nitropyridine
Overview
Description
2-Methoxy-3-methyl-5-nitropyridine is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations include adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100°C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O3/c1-5-3-6 (9 (10)11)4-8-7 (5)12-2/h3-4H,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Reactions
Malonation Reactions : Research on malonation of nitropyridines, such as 4-methoxy-3-nitropyridine, reveals insights into reactivity and potential decomposition products. The study compares reactivity of methoxy groups in different nitropyridines (W. Gruber, 1953).
Molecular Structure Analysis : X-ray, IR, NMR, and spectroscopic analysis of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide insights into structural features, optical properties, and chemical reactivity. This includes hydrogen bond analysis and emission spectra in different solvents (Marijana Jukić et al., 2010).
Pharmaceutical and Biomedical Implications
Potential Biomedical Applications : The study of molecules like 2-amino-6-methoxy-3-nitropyridine reveals intramolecular charge transfers and interactions, suggesting their relevance in biomedical applications. Higher non-linear optical activity indicates potential in designing new optical materials (S. Premkumar et al., 2015).
Fluorescent Probes for Metal Ion Detection : Compounds based on 2-aminoethylpyridine demonstrate potential as fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media, which can be applicable in environmental monitoring and biological systems (D. Singh et al., 2020).
Material Science and Chemistry
Conformational and Spectroscopic Studies : Investigations into the conformational stability and vibrational spectra of nitropyridines, including 2-methoxy-3-nitropyridine derivatives, provide insights into molecular stability, bond strength, and electron density distributions. These studies are crucial for understanding material properties and chemical reactivity (V. Balachandran et al., 2012).
Electrostatic Potential and Reactivity Sites : Topological analysis of electron density in compounds like 5-methoxy-2-nitroaniline and its co-crystals with 2-amino-5-nitropyridine helps in understanding charge distribution, reactivity sites, and stabilization of supramolecular structures (J. Hernández-Paredes et al., 2016).
Chemical Modifications and Heterocyclization : Studies on phenacylation and heterocyclization of pyridine derivatives demonstrate the potential for creating new compounds with varied properties. This has implications in developing new materials and understanding chemical interactions (E. Babaev et al., 2020).
Safety and Hazards
2-Methoxy-3-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers retrieved provide additional information on the synthesis, reactions, and properties of this compound .
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-3-methyl-5-nitropyridine is protein tyrosine kinases . These enzymes play a crucial role in the regulation of cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its target, protein tyrosine kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes regulated by these enzymes .
Biochemical Pathways
These could include pathways involved in cell growth and differentiation, among others .
Result of Action
The inhibition of protein tyrosine kinases by this compound can lead to alterations in cellular processes. This could potentially result in changes to cell growth and differentiation, potentially making this compound useful in the treatment of diseases characterized by abnormal cell growth .
Properties
IUPAC Name |
2-methoxy-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKXDCXKNQWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654559 | |
Record name | 2-Methoxy-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-10-0 | |
Record name | 2-Methoxy-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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